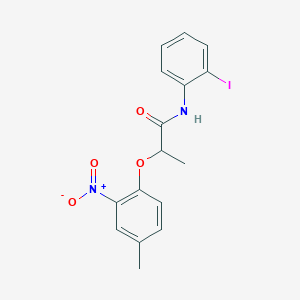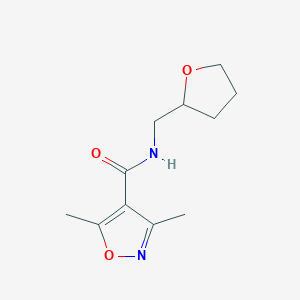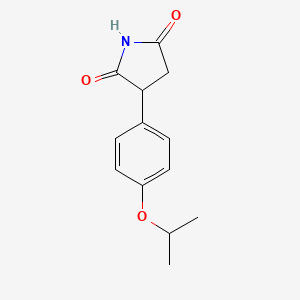![molecular formula C22H30N4O2 B4695695 2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)
2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been shown to have promising results in treating various diseases, including cancer and autoimmune disorders. In
Mechanism of Action
TAK-659 inhibits the activity of the protein kinase BTK by binding to its active site. This prevents the activation of downstream signaling pathways that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. TAK-659 has been shown to induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suppress the activity of immune cells in autoimmune disorders, and reduce the production of inflammatory cytokines. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the advantages of using TAK-659 in lab experiments is its specificity for BTK. This allows for the selective inhibition of BTK activity, without affecting other kinases. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. TAK-659 has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of TAK-659. One potential area of research is the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the combination of TAK-659 with other drugs may also be explored as a potential treatment strategy for various diseases.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in treating various diseases, including cancer and autoimmune disorders. TAK-659 has been shown to inhibit the activity of the protein kinase BTK, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-21(2,3)17-7-9-18(10-8-17)28-22(4,5)19(27)25-13-15-26(16-14-25)20-23-11-6-12-24-20/h6-12H,13-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOXQRRSQKRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![4-(4-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4695657.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4695677.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)